molecular formula C13H23NO4 B13921199 Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B13921199
M. Wt: 257.33 g/mol
InChI Key: MRXBNAXGEJADCW-UHFFFAOYSA-N
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Description

Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a high-purity chemical building block designed for research and development applications. This compound features a spirocyclic structure incorporating both ether and amine functional groups, a motif of significant interest in medicinal chemistry . The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, enhancing the compound's stability and making it a versatile intermediate for multi-step synthetic sequences . The cis-configured hydroxymethyl side chain provides a handle for further chemical modification, allowing researchers to link the spirocyclic system to other molecular scaffolds or fine-tune the compound's physicochemical properties. Analogs of this spirocyclic system, particularly 1-oxa-8-azaspiro[4.5]decane derivatives, have been investigated as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a therapeutic target for pain, anxiety, and movement disorders . While the specific activity of this compound is not documented, its structural features make it a valuable scaffold for constructing potential pharmacologically active molecules. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the Certificate of Analysis for lot-specific data.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-4-5-17-13(9-14)6-10(7-13)8-15/h10,15H,4-9H2,1-3H3

InChI Key

MRXBNAXGEJADCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)CO

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound generally involves multi-step organic transformations starting from readily available precursors. The key steps include formation of the spirocyclic core, introduction of hydroxymethyl functionality, and installation of the tert-butyl carboxylate protecting group.

Four-Step Synthesis Route Based on 2,5-Dioxa-8-azaspiro[3.5]nonane Core

A patented industrially viable synthesis method for the closely related 2,5-dioxa-8-azaspiro[3.5]nonane scaffold, which forms the backbone of the target compound, involves the following steps:

Step Description Reagents/Conditions Key Notes
1 Acylation of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride Triethylamine (or pyridine, DIPEA, K2CO3), dichloromethane, 0-10 °C Formation of chloroacetylated intermediate
2 Intramolecular cyclization under basic conditions Sodium hydride (or LiHMDS, NaHMDS, n-BuLi), inert atmosphere, suitable solvent Formation of spirocyclic ring system
3 Reduction of intermediate ketone or ester Lithium aluminum hydride (1.1-2 eq), inert atmosphere, appropriate solvent Converts carbonyl to hydroxymethyl group
4 Catalytic hydrogenation to remove benzyl protecting group H2 gas (20-100 psi), Pd/C catalyst, 20-50 °C, 8-20 h, acetic acid as activator Yields free amine spiro compound

This method has advantages of short reaction route, high yield, and scalability for industrial production.

Protection with tert-Butyl Carboxylate Group

The tert-butyl carboxylate (Boc) protecting group is introduced typically by reaction with tert-butyl dicarbonate (Boc2O) after formation of the spirocyclic amine. This step stabilizes the nitrogen and facilitates purification and further functionalization.

Example Synthetic Sequence from Literature

A representative synthetic sequence adapted from patent and literature sources is as follows:

  • Starting Material: 3-((benzylamino)methyl)oxetane-3-ol
  • Step 1: Reaction with chloroacetyl chloride in dichloromethane with triethylamine at 0-10 °C to form chloroacetyl intermediate.
  • Step 2: Intramolecular cyclization using sodium hydride in an inert atmosphere to form the spirocyclic intermediate.
  • Step 3: Reduction with lithium aluminum hydride to convert carbonyl to hydroxymethyl group.
  • Step 4: Catalytic hydrogenation (Pd/C, H2) to remove benzyl protecting group, yielding 2,5-dioxa-8-azaspiro[3.5]nonane.
  • Step 5: Reaction with tert-butyl dicarbonate to install the tert-butyl carboxylate protecting group on the nitrogen, affording this compound.

Reaction Scheme Summary

Step Reaction Reagents Conditions Yield/Notes
1 Acylation Chloroacetyl chloride, triethylamine DCM, 0-10 °C High yield, controlled addition
2 Cyclization Sodium hydride Inert atmosphere, suitable solvent Efficient ring closure
3 Reduction LiAlH4 Inert atmosphere, low temp Converts ketone to alcohol
4 Deprotection Pd/C, H2, AcOH 20-50 °C, 8-20 h Removes benzyl group cleanly
5 Boc protection Boc2O Room temp, base Stabilizes amine functionality

Analytical and Research Data Supporting Preparation

Structural Confirmation

  • NMR Spectroscopy: Key coupling constants and chemical shifts confirm the cis ring fusion and hydroxymethyl substitution.
  • NOE Correlations: Nuclear Overhauser Effect (NOE) studies validate relative stereochemistry of the spirocyclic system.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular formula C12H21NO4 (MW 243.30 g/mol).

Purity and Physical Properties

  • Purity of the final compound is typically >97% as confirmed by HPLC and NMR.
  • Physical form: Solid, stable under refrigerated storage.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Steps Yield Industrial Suitability
Four-step method 3-((benzylamino)methyl)oxetane-3-ol Chloroacetyl chloride, NaH, LiAlH4, Pd/C, Boc2O Acylation, cyclization, reduction, hydrogenation, Boc protection High (>80% overall) Yes, scalable and controllable
Alternative multi-step methods 1,4-dioxaspiro[4.5]decane-8-one derivatives Various bases, reducing agents, Boc anhydride Multi-step with intermediate functionalization Moderate to high Suitable for medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of different spirocyclic compounds .

Scientific Research Applications

Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structural features.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications Notable Features
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate C₁₂H₂₁NO₄ 243.30 cis-2-(hydroxymethyl), Boc-protected amine ≥97% Drug discovery intermediates, enzyme inhibitors Stereospecific hydroxymethyl group enhances hydrogen-bonding potential
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₃NO₃ 241.33 8-hydroxy, Boc-protected amine N/A Synthetic intermediates Lack of hydroxymethyl reduces polarity; potential for oxidation to ketone
Tert-butyl 2-oxo-8-azaspiro[3.5]nonane-8-carboxylate C₁₃H₂₁NO₃ 239.31 2-oxo, Boc-protected amine N/A Precursor for functionalized spirocycles Oxo group increases electrophilicity, enabling nucleophilic additions
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride C₁₁H₂₁ClN₂O₃ 264.75 2,8-diaza, Boc-protected amine, HCl salt 95–98% Pharmaceutical intermediates (e.g., antiviral agents) Additional nitrogen enhances basicity; HCl salt improves solubility
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate C₁₃H₂₄N₂O₃ 256.34 6-(aminomethyl), Boc-protected amine N/A Peptidomimetics, CNS-targeting drugs Aminomethyl group introduces basicity, enabling ionic interactions
cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one C₁₅H₁₉NO₃ 261.32 cis-2-(benzyloxymethyl), 7-oxo ≥97% Antibacterial research, enzyme substrate analogs Benzyloxymethyl group increases lipophilicity; ketone enables conjugation

Key Structural and Functional Insights

Stereochemistry : The cis-2-(hydroxymethyl) configuration in the target compound distinguishes it from trans isomers, which exhibit different spatial arrangements and binding affinities in biological systems. For example, cis derivatives show enhanced hydrogen-bonding capacity compared to trans analogs .

Heteroatom Variations: 5-Oxa vs. 5,8-Diaza: The 5-oxa-8-aza framework (target compound) balances rigidity and polarity, while diaza derivatives (e.g., 5-oxa-2,8-diazaspiro) introduce additional basic sites for drug-receptor interactions . Hydroxymethyl vs. Aminomethyl: Hydroxymethyl groups improve water solubility, whereas aminomethyl groups (e.g., in C₁₃H₂₄N₂O₃) enhance interactions with acidic residues in enzymes .

Functional Group Impact :

  • Boc Protection : The Boc group stabilizes the amine during synthesis but requires acidic conditions for deprotection, limiting its use in acid-sensitive applications .
  • Hydrochloride Salts : Compounds like C₁₁H₂₁ClN₂O₃ exhibit improved crystallinity and solubility, critical for formulation in drug development .

Biological Activity

Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate, a compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol, has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes linked to metabolic pathways, which may lead to its potential use in therapeutic applications.
  • Cellular Interaction : The compound's spirocyclic structure allows for unique interactions with cellular receptors, potentially influencing signal transduction pathways.
  • Antimicrobial Properties : Some studies have hinted at its efficacy against various microbial strains, although detailed mechanisms are yet to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

StudyConcentrationEffect Observed
Study A50 μM50% inhibition of target enzyme activity
Study B10 μMReduction in bacterial growth by 40%
Study C25 μMInduction of apoptosis in cancer cell lines

These findings suggest that the compound may serve as a lead for further drug development.

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of the compound against E. coli and S. aureus. Results indicated a dose-dependent reduction in bacterial viability, with an IC50 value established at 15 μM.
  • Cancer Cell Line Study : In another case study involving human cancer cell lines, this compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Q & A

Basic: What are the recommended handling and storage protocols to ensure laboratory safety?

Methodological Answer:

  • Handling: Use nitrile gloves inspected prior to use, and follow proper glove removal techniques to avoid skin contact. Employ flame-retardant antistatic protective clothing and ensure adequate ventilation to prevent electrostatic charge buildup .
  • Storage: Store refrigerated in tightly sealed containers under dry, well-ventilated conditions. Avoid exposure to ignition sources or incompatible materials .
  • Spill Management: Sweep or vacuum spills into a chemically resistant container for disposal as hazardous waste .

Basic: How can researchers assess the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm the presence of the tert-butyl group (δ ~1.2–1.4 ppm) and hydroxymethyl protons (δ ~3.5–4.0 ppm).
    • HPLC/MS: Use reverse-phase chromatography with UV detection (λ = 210–260 nm) and mass spectrometry to verify molecular weight (e.g., expected m/z ~240–250 for related analogs) .
    • Elemental Analysis: Validate empirical formula (e.g., C₁₂H₂₀N₂O₃ for structural analogs) .

Advanced: What synthetic strategies are effective for modifying the hydroxymethyl group?

Methodological Answer:

  • Protection/Deprotection: Use silyl ethers (e.g., TBSCl) to protect the hydroxymethyl group during reactions involving the spirocyclic nitrogen or carboxylate .
  • Functionalization: Conduct Mitsunobu reactions to convert the hydroxyl group into ethers or esters. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Optimization: Adjust stoichiometry of alkylating agents (e.g., 1.2–1.5 equivalents) and reflux in acetonitrile with anhydrous K₂CO₃ to enhance yield .

Advanced: How should discrepancies in reported physicochemical properties be addressed?

Methodological Answer:

  • Data Gaps: Many safety data sheets lack key parameters (e.g., melting point, solubility). Address this by:
    • Conducting differential scanning calorimetry (DSC) to determine thermal stability.
    • Performing shake-flask experiments to measure water solubility (logP estimation via n-octanol/water partitioning) .
  • Literature Cross-Validation: Compare data from peer-reviewed syntheses of structurally similar spiro compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane derivatives) .

Basic: What first-aid measures are critical for accidental exposure?

Methodological Answer:

  • Eye Contact: Flush with water for ≥15 minutes; remove contact lenses after initial rinsing .
  • Skin Contact: Wash with soap and water; dispose of contaminated gloves immediately .
  • Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .

Advanced: How can degradation products under thermal stress be characterized?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss at 200–300°C to identify decomposition onset .
  • GC-MS: Detect hazardous byproducts (e.g., CO, nitrogen oxides) using a DB-5MS column and electron ionization .
  • FTIR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹) from oxidized intermediates .

Advanced: How does the spirocyclic framework influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric Effects: The tert-butyl group imposes steric hindrance, favoring reactions at the less hindered hydroxymethyl or carboxylate sites.
  • Ring Strain: The 5-oxa-8-azaspiro[3.5]nonane system may enhance electrophilicity at the nitrogen center, enabling selective alkylation (e.g., using benzyl bromides) .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .

Basic: What stability considerations apply to solution-phase reactions?

Methodological Answer:

  • Moisture Sensitivity: Store solutions under inert gas (N₂/Ar) and use molecular sieves to prevent hydrolysis of the tert-butyl ester .
  • Temperature Control: Conduct reactions at 0–4°C if the compound shows thermal lability (e.g., DSC data) .

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